molecular formula C4H8N2O4 B091300 Acetic acid, 2,2'-hydrazinylidenebis- CAS No. 19247-05-3

Acetic acid, 2,2'-hydrazinylidenebis-

Cat. No. B091300
CAS RN: 19247-05-3
M. Wt: 148.12 g/mol
InChI Key: QQQMJWSOHKTWDZ-UHFFFAOYSA-N
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Description

Acetic acid, 2,2'-hydrazinylidenebis-, and its derivatives are a class of organic compounds that have been synthesized and characterized for various applications. These compounds are typically synthesized through reactions involving acetic acid or its anhydrides with hydrazine or its derivatives, often resulting in compounds with potential applications in medicinal chemistry, materials science, and as reagents in organic synthesis .

Synthesis Analysis

The synthesis of these compounds involves various strategies, including the reaction of acetic acid derivatives with hydrazine or its analogs. For instance, acetic acid-[(hydrazinylthioxomethyl)thio]-sodium was synthesized for use in the flotation separation of minerals . Similarly, derivatives of 2-amino-4-p-chlorophenylthiazole-5-acetic acid were synthesized by reacting amides and hydrazides with different substituents . Diethoxyphosphinyl acetic acid hydrazide was used as a reagent to prepare fused triazoles . These synthetic methods demonstrate the versatility of acetic acid hydrazide derivatives in producing a wide range of compounds with varying properties and potential applications .

Molecular Structure Analysis

The molecular structures of these compounds are characterized using various analytical techniques such as UV spectra, FTIR, NMR, XPS, and crystallography. For example, the structure of the acetic acid solvate of a hydrazinecarboselenoamide derivative was determined through crystallography, revealing a non-planar molecule with specific intermolecular interactions . The molecular interactions of another derivative were studied through docking into the active site of a bacterial enzyme, providing insights into its potential as an antimicrobial agent .

Chemical Reactions Analysis

The chemical reactivity of acetic acid hydrazide derivatives is diverse, with reactions leading to the formation of various heterocyclic compounds, Schiff bases, and other complex structures. An unexpected reaction of 2-hydrazinoperimidine with maleic anhydride led to the formation of a novel compound with potential biological activity . Cyclocondensation reactions have also been employed to create pyrimido[1,2-b][1,2,4]triazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The compounds exhibit a range of properties, such as antimicrobial and antifungal activities, which were assessed through in vitro studies . The flotation performance of one derivative was investigated, demonstrating its utility in mineral processing . The solubility and stability of these compounds can be tailored by modifying their molecular structures, which is crucial for their application in different fields .

Safety And Hazards

The safety data sheet for acetic acid, a related compound, indicates that it is a flammable liquid and vapor that causes severe skin burns and eye damage5. It is recommended to use personal protective equipment, avoid breathing vapors, mist, or gas, ensure adequate ventilation, and remove all sources of ignition5. However, specific safety and hazard information for “Acetic acid, 2,2’-hydrazinylidenebis-” is not available in the search results.


Future Directions

The future directions for “Acetic acid, 2,2’-hydrazinylidenebis-” are not explicitly mentioned in the search results. However, it is available for purchase for research use61, suggesting that it may have potential applications in scientific research.


Please note that the information provided is based on the available search results and may not be comprehensive. For more detailed information, please refer to specialized chemical databases or consult with a chemist or chemical engineer.


properties

IUPAC Name

2-[amino(carboxymethyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-6(1-3(7)8)2-4(9)10/h1-2,5H2,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQMJWSOHKTWDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)N(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30885084
Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Molecular Weight

148.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, 2,2'-hydrazinylidenebis-

CAS RN

19247-05-3
Record name 2,2′-Hydrazinylidenebis[acetic acid]
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Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Record name NSC9345
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Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Record name Acetic acid, 2,2'-hydrazinylidenebis-
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Record name N-amino-N-carboxymethylglycine
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Synthesis routes and methods

Procedure details

Monochloroacetic acid (2 eq.) in water was neutralized with potassium carbonate (1 eq.) followed by the addition of hydrazine hydrate (1 eq.). Potassium carbonate (1 eq.) was added to the solution gradually, whereupon, with a steady evolution of CO2, the temperature rose to 70° C. The solution was then heated until the gas evolution stopped. At the end of the reaction, the 2,2′-(hydrazine-1,1-diyl)diacetic acid was precipitated by making the solution acidic with concentrated HCl. The product (mp 171° C.) was crystallized from water, and was confirmed by NMR spectroscopy and elemental analysis.
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